molecular formula C5H9NO3 B1265525 Acetylurethane CAS No. 2597-54-8

Acetylurethane

Cat. No.: B1265525
CAS No.: 2597-54-8
M. Wt: 131.13 g/mol
InChI Key: CLLOFODTUXGHHT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylurethane can be synthesized through several methods. One common method involves the reaction of acetic anhydride with urethane in the presence of a catalyst such as silica sulfuric acid. The reaction is typically carried out at room temperature (around 20°C) for about 5 hours without the use of solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reaction parameters is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylurethane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce acetic acid and urethane.

    Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, although specific conditions and reagents may vary.

    Substitution: this compound can participate in nucleophilic substitution reactions where the acetyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and urethane.

    Oxidation: Oxidized derivatives of this compound.

    Substitution: Various substituted urethanes depending on the nucleophile used.

Scientific Research Applications

Acetylurethane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, although specific applications may vary.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetylurethane involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis, releasing acetic acid, which can then participate in various biochemical pathways. The urethane moiety can interact with proteins and enzymes, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Urethane: The parent compound of acetylurethane, used in various industrial and medical applications.

    Ethyl Carbamate: Another derivative of urethane with different functional groups.

    Acetylcarbamate: Similar structure but with different substituents.

Uniqueness: this compound is unique due to the presence of both acetyl and urethane groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

ethyl N-acetylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLOFODTUXGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180635
Record name Carbamic acid, acetyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-54-8
Record name Carbamic acid, N-acetyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2597-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acetylethylcarbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60212
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Record name Carbamic acid, acetyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, acetyl-, ethyl ester
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Record name N-ACETYLETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the carcinogenic potential of Acetylurethane compared to Urethane and other related compounds?

A: Research suggests that this compound exhibits considerable activity as a lung carcinogen and as a co-leukemogenic agent in mice. [] While its lung carcinogenicity is less potent than Urethane, it surpasses N-hydroxyurethane in this regard. [] Interestingly, this compound also displays notable co-leukemogenic activity, potentially even exceeding Urethane in this aspect. [] This highlights the compound's significant carcinogenic properties, warranting further investigation into its mechanisms of action and potential risks.

Q2: How does the structure of carbamate compounds relate to their activity in inducing lung cancer?

A: Studies comparing Urethane with its structural analogs reveal a distinct structure-activity relationship. [] Specifically, substituting the ethyl group of Urethane with methyl or n-propyl groups leads to a complete loss of activity in lung carcinogenesis, co-leukemogenesis, and skin tumor initiation assays. [] This suggests that the ethyl group plays a crucial role in the carcinogenic activity of Urethane. Furthermore, while N-hydroxyurethane exhibits similar co-leukemogenic activity to Urethane, its lung carcinogenicity is weaker. [] These findings highlight the importance of specific structural features in dictating the carcinogenic potential of carbamate compounds.

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